1-Cyclohexylpyrrolidin-3-ol
Overview
Description
1-Cyclohexylpyrrolidin-3-ol is an organic compound with the molecular formula C10H19NO It features a pyrrolidine ring substituted with a cyclohexyl group and a hydroxyl group at the third position
Scientific Research Applications
1-Cyclohexylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Future Directions
The future directions for the study and application of 1-Cyclohexylpyrrolidin-3-ol and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . The development of new pyrrolidine compounds with different biological profiles could be a promising area of research .
Mechanism of Action
Target of Action
It is a pyrrolidine alkaloid , and such compounds have been shown to interact with a variety of targets, including central cholinergic receptors .
Mode of Action
Pyrrolidine alkaloids, in general, are known to exert their effects by interacting with their targets and causing changes in cellular function . For example, some pyrrolidine alkaloids act by blocking central cholinergic receptors, thus balancing cholinergic and dopaminergic activity in the basal ganglia .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to affect several biochemical pathways, leading to a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The study of pharmacokinetics is crucial as it links the administered dose of a drug to the observed response .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemical Analysis
Biochemical Properties
1-Cyclohexylpyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling pathways such as the Akt pathway, which is involved in cell survival and proliferation . This modulation can lead to changes in gene expression profiles, affecting the production of proteins involved in cell cycle regulation and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to specific biomolecules, leading to changes in their activity. For instance, it has been found to interact with cytochrome P450 enzymes, resulting in the inhibition of their catalytic activity . This interaction involves the binding of this compound to the active site of the enzyme, preventing the substrate from accessing the catalytic center. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over short periods . Long-term exposure to environmental factors such as light and temperature can lead to gradual degradation, affecting its potency and efficacy. In in vitro studies, the effects of this compound on cellular function have been observed to persist for several hours, with some long-term effects on cell viability and function noted in in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects, with some beneficial effects on cellular function and metabolism . At higher doses, this compound can exhibit toxic effects, including renal and hepatic toxicity. These adverse effects are often dose-dependent, with a threshold dose above which toxicity becomes significant. It is important to carefully monitor the dosage to avoid potential toxic effects while maximizing the therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions lead to the formation of more water-soluble metabolites, which are then excreted from the body. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . The distribution of this compound is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to diffuse through lipid bilayers and aqueous environments.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct this compound to its specific destinations. The subcellular localization can influence the interactions of this compound with other biomolecules, affecting its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylpyrrolidin-3-ol can be synthesized through several methods. One common approach involves the cyclization of N-cyclohexyl-3-aminopropanol under acidic conditions. Another method includes the reduction of 1-cyclohexylpyrrolidin-3-one using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-cyclohexylpyrrolidin-3-one.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the cyclohexyl group.
1-Cyclohexylpyrrolidin-3-one: An oxidized form of 1-Cyclohexylpyrrolidin-3-ol.
Prolinol: A related compound with a similar structure but different substituents.
Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a hydroxyl group on the pyrrolidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-cyclohexylpyrrolidin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h9-10,12H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNGGBHHOBJIAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539047 | |
Record name | 1-Cyclohexylpyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51045-31-9 | |
Record name | 1-Cyclohexylpyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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